An In-depth Technical Guide to 4-Bromo-o-xylene (CAS 583-71-1)
An In-depth Technical Guide to 4-Bromo-o-xylene (CAS 583-71-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Bromo-o-xylene (CAS 583-71-1), a versatile chemical intermediate. This document details its chemical and physical properties, established synthesis protocols, key applications in organic synthesis, and essential safety and handling information.
Core Properties and Specifications
4-Bromo-o-xylene, also known as 3,4-dimethylbromobenzene, is an aromatic compound with the molecular formula C₈H₉Br.[1][2] It is a colorless to pale yellow liquid with a characteristic aromatic odor.[2] Due to its structure, featuring a benzene (B151609) ring with two methyl groups and a bromine atom, it serves as a valuable building block for creating more complex organic molecules.[3][4] The bromine atom acts as a reactive site for various chemical transformations, making it a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[2][3]
Chemical and Physical Data Summary
| Property | Value | Reference |
| CAS Number | 583-71-1 | [1] |
| Molecular Formula | C₈H₉Br | [1][2] |
| Molecular Weight | 185.06 g/mol | [1][5] |
| Appearance | Colorless to light yellow clear liquid | [2] |
| Melting Point | -0.2 °C | [1] |
| Boiling Point | 215 °C (lit.) | [1][6] |
| 92-94 °C / 14-15 mm Hg | [7] | |
| Density | 1.37 g/mL at 25 °C (lit.) | [6][8] |
| Refractive Index (n20/D) | 1.555 (lit.) | [6] |
| Solubility | Not miscible in water. Moderately soluble in organic solvents. | [2][6] |
| Flash Point | 80 °C / 176 °F | [8] |
| Storage Temperature | Store below +30°C. Recommended in a cool and dark place, <15°C. | [6] |
Spectroscopic Data Summary
| Spectrum Type | Description |
| GC-MS | Data available, showing characteristic peaks at m/z 105, 184, and 186.[5] |
| FTIR | Spectra available, typically recorded from a neat capillary cell.[5] |
| Raman | Spectra have been recorded and are available in databases.[5] |
| ¹H NMR | Spectra available, typically recorded in CDCl₃.[9] |
| ¹³C NMR | Spectra available.[10] |
Synthesis and Experimental Protocols
The synthesis of 4-Bromo-o-xylene is primarily achieved through two main routes: the direct bromination of o-xylene (B151617) and the diazotization of 3,4-dimethylaniline (B50824). The bromination of o-xylene is the more common industrial method, though it presents challenges in achieving high regioselectivity.
Method 1: Electrophilic Bromination of o-Xylene
The direct bromination of o-xylene is a common method for producing 4-Bromo-o-xylene. However, this reaction can yield a mixture of isomers, including 3-Bromo-o-xylene and dibrominated products.[1] The selectivity for the desired 4-bromo isomer can be influenced by catalysts, reaction temperature, and the molar ratio of reactants.[1][11]
-
Apparatus Setup: A three-necked flask is equipped with a dropping funnel, a mechanical stirrer, and a condenser connected to a gas-absorption trap. A thermometer is suspended through the condenser to monitor the internal temperature.[7]
-
Reactant Charging: The flask is charged with o-xylene (4.72 moles), clean iron filings (12 g), and a crystal of iodine.[7]
-
Cooling: The reaction mixture is stirred and cooled to a temperature between 0°C and -5°C using an ice-salt bath.[7]
-
Bromine Addition: Bromine (4.13 moles) is added dropwise over a period of 3 hours, maintaining the internal temperature between 0°C and -5°C.[7]
-
Reaction Completion: After the bromine addition is complete, the reaction mixture is allowed to stand overnight.[7]
-
Work-up: The mixture is poured into water and washed successively with water, two portions of 3% sodium hydroxide (B78521) solution, and a final portion of water.[7]
-
Purification: The product is then steam-distilled. The organic layer of the distillate is separated, dried over calcium chloride, and distilled under reduced pressure. The fraction boiling at 92–94°C/14–15 mm Hg is collected.[7] This procedure can yield 94–97% of 4-Bromo-o-xylene based on bromine.[7]
To improve the purity and yield of 4-Bromo-o-xylene, a modified procedure using a mixed catalyst system in dichloromethane (B109758) has been developed. This method can increase the purity to 85-93% and the yield to 95%.[1][12]
Caption: Synthesis workflow for 4-Bromo-o-xylene.
Method 2: Diazotization of 3,4-Dimethylaniline
An alternative route to 4-Bromo-o-xylene involves the diazotization of 3,4-dimethylaniline followed by a Sandmeyer-type reaction. While this method can produce a product with up to 98% purity, it generally suffers from lower yields and higher raw material costs, making it less suitable for large-scale industrial production.[1][11]
-
Diazotization: 3,4-dimethylaniline is reacted with 48% hydrobromic acid and a sodium nitrite (B80452) solution to form the corresponding diazonium salt.[1]
-
Decomposition: The diazonium salt is then heated in the presence of copper powder at 60-100°C to decompose and produce crude 4-Bromo-o-xylene.[1]
-
Purification: The crude product is purified by distillation to obtain the final product.[1]
Caption: Diazotization synthesis of 4-Bromo-o-xylene.
Applications in Research and Drug Development
4-Bromo-o-xylene is a key starting material and intermediate in various fields of organic synthesis.[1] Its applications are particularly notable in the development of high-performance polymers and in the pharmaceutical industry.
-
Polymer Synthesis: It is an important monomer for the synthesis of heat-resistant polyimides and silicon-containing aromatic dianhydrides.[1] Polyimides derived from this monomer exhibit excellent solubility, adhesion, moisture absorption, and electrical insulation properties.[1]
-
Pharmaceutical Intermediates: The bromine atom on the aromatic ring serves as a versatile handle for introducing other functional groups through reactions such as coupling and nucleophilic substitutions.[3] This makes it an attractive intermediate for the synthesis of active pharmaceutical ingredients (APIs).[3]
-
Agrochemicals: It is also used as an intermediate in the production of various agrochemicals.[2]
-
Other Organic Syntheses: 4-Bromo-o-xylene is a precursor for the synthesis of 5-bromobenzofuranone and has been used in some syntheses of riboflavin (B1680620) (vitamin B₂).[1][11]
Safety and Handling
4-Bromo-o-xylene is a combustible liquid and is harmful if swallowed or inhaled.[13] It is also toxic to aquatic life with long-lasting effects. Proper safety precautions must be observed when handling this chemical.
Hazard and Precautionary Information
| Hazard Statement | Precautionary Statement | Reference |
| H227: Combustible liquid | P210: Keep away from heat, sparks, open flames, and hot surfaces. — No smoking. | [8] |
| H302 + H332: Harmful if swallowed or if inhaled | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. P304 + P340 + P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell. | |
| H315: Causes skin irritation | P280: Wear protective gloves. P302 + P352: IF ON SKIN: Wash with plenty of water. P332 + P313: If skin irritation occurs: Get medical advice/attention. | |
| H319: Causes serious eye irritation | P280: Wear eye protection/face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337 + P313: If eye irritation persists: Get medical advice/attention. | |
| H335: May cause respiratory irritation | P271: Use only outdoors or in a well-ventilated area. P403 + P233: Store in a well-ventilated place. Keep container tightly closed. | |
| H411: Toxic to aquatic life with long lasting effects | P273: Avoid release to the environment. P391: Collect spillage. |
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves, and clothing to prevent skin exposure.[8][13]
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[8][13] Keep away from heat, sparks, and flame.[13]
Disposal: Dispose of contents/container to an approved waste disposal plant.[8]
References
- 1. Page loading... [wap.guidechem.com]
- 2. CAS 583-71-1: 4-Bromo-o-xylene | CymitQuimica [cymitquimica.com]
- 3. nbinno.com [nbinno.com]
- 4. 4-Bromo-o-xylene | 583-71-1 | Benchchem [benchchem.com]
- 5. 4-Bromo-o-xylene | C8H9Br | CID 68504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Bromo-o-xylene | 583-71-1 [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. fishersci.com [fishersci.com]
- 9. spectrabase.com [spectrabase.com]
- 10. 4-Bromo-o-xylene(583-71-1) 13C NMR [m.chemicalbook.com]
- 11. WO1991013047A1 - PREPARATION OF 4-BROMO-o-XYLENE - Google Patents [patents.google.com]
- 12. CN102234220A - Method for preparing 4-bromo-1,2-xylene - Google Patents [patents.google.com]
- 13. fishersci.com [fishersci.com]
